Ethyl 3-(aminomethyl)oxolane-3-carboxylate
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Overview
Description
Ethyl 3-(aminomethyl)oxolane-3-carboxylate is an organic compound that belongs to the class of oxolane derivatives It is characterized by the presence of an oxolane ring, an aminomethyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(aminomethyl)oxolane-3-carboxylate typically involves the reaction of oxirane with an amine to form a tetraalkylammonium carboxylate, which then undergoes nucleophilic attack to form the desired product . The reaction conditions often include the use of ethanolic HCl as a solvent and heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(aminomethyl)oxolane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with additional functional groups, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-(aminomethyl)oxolane-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 3-(aminomethyl)oxolane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the oxolane ring provides structural stability. These interactions can modulate the activity of enzymes and influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl oxolane-3-carboxylate
- Methyl 3-(aminomethyl)oxolane-3-carboxylate
- Propyl 3-(aminomethyl)oxolane-3-carboxylate
Uniqueness
This compound is unique due to the presence of both an aminomethyl group and an ethyl ester group, which provide distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
ethyl 3-(aminomethyl)oxolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-12-7(10)8(5-9)3-4-11-6-8/h2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWFOIIYAHOVJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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